molecular formula C12H6Cl2NNaO6S B15180114 Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate CAS No. 85136-03-4

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate

Cat. No.: B15180114
CAS No.: 85136-03-4
M. Wt: 386.1 g/mol
InChI Key: RGFPHNXKJYUZFG-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is a sodium salt of a substituted benzenesulphonic acid. Its structure features a benzene ring substituted with a sulphonate group (-SO₃⁻Na⁺), two chlorine atoms at positions 2 and 5, and a nitrophenoxy group (4-chloro-2-nitrophenoxy) at position 2. This compound’s complex substituent pattern likely influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

85136-03-4

Molecular Formula

C12H6Cl2NNaO6S

Molecular Weight

386.1 g/mol

IUPAC Name

sodium;5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate

InChI

InChI=1S/C12H7Cl2NO6S.Na/c13-7-1-3-10(9(5-7)15(16)17)21-11-4-2-8(14)6-12(11)22(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1

InChI Key

RGFPHNXKJYUZFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate typically involves the reaction of 5-chloro-2-nitrophenol with 4-chloro-2-nitrophenol in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactions followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes: describes a chlorinated benzenesulphonic acid with an amino group, synthesized as an intermediate. The target compound may follow analogous pathways, involving sulfonation and nucleophilic substitution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution (NAS) of a sulfonated benzene derivative. For example, starting with 4-chloro-2-nitrophenol, sulfonation via chlorosulfonic acid yields intermediates like benzenesulfonyl chloride derivatives (common in sulfonate synthesis, as seen in and ).
  • Characterization : Intermediates are analyzed via 1^1H/13^13C NMR to confirm substitution patterns and FT-IR to track sulfonate group formation. Purity is assessed using HPLC (≥95% threshold; see for purity standards in nitroaromatic compounds) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring detect degradation products. The nitro group’s sensitivity to light and heat necessitates dark storage at 0–6°C (as recommended for nitrobenzenesulfonyl derivatives in ) .
  • Key Metrics : Degradation kinetics (first-order rate constants) and identification of by-products (e.g., nitro reduction products via LC-MS).

Q. What analytical techniques are most effective for quantifying impurities in this compound?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted 4-chloro-2-nitrophenol or sulfonation by-products. Mass spectrometry (HRMS) confirms molecular ions (e.g., [M–Na]⁻ at m/z 406.92). Reference standards for nitroaromatics (e.g., ’s nitrodibenzofurans) guide impurity profiling .

Advanced Research Questions

Q. How do computational models predict the reactivity of the nitro and chloro substituents in electrophilic or nucleophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electronic effects. The nitro group’s electron-withdrawing nature directs electrophilic attacks to the para position of the phenoxy group. Comparative studies with analogues (e.g., ’s dichloro-nitrophenoxy sulfonamides) validate computational predictions .
  • Application : Predict regioselectivity in derivatization reactions (e.g., Suzuki coupling or amidation).

Q. What strategies resolve contradictions in spectroscopic data when assigning the compound’s structure?

  • Case Study : Discrepancies in 1^1H NMR signals due to rotational isomerism (common in sulfonates with bulky substituents). Use variable-temperature NMR to coalesce split peaks. X-ray crystallography (via ORTEP-3, ) provides definitive structural confirmation by resolving bond angles and torsional strain .

Q. How does the compound interact with biological targets such as enzymes or DNA, and what assays quantify these interactions?

  • Methodology : Surface Plasmon Resonance (SPR) measures binding affinity to model proteins (e.g., serum albumin). Fluorescence quenching assays assess DNA intercalation potential. For sulfonamide derivatives (e.g., ), molecular docking simulations (AutoDock Vina) map binding sites .
  • Advanced Metrics : IC₅₀ values for enzyme inhibition (e.g., carbonic anhydrase) and toxicity profiling using zebrafish embryos (LC₅₀).

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